
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL is an organic compound characterized by a dioxane ring substituted with a hydroxy and nitro group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL typically involves the reaction of 3-hydroxy-4-nitrophenol with ethylene glycol under acidic conditions to form the dioxane ring. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-oxo-4-nitro-phenyl)-1,3-dioxane.
Reduction: Formation of 2-(3-hydroxy-4-amino-phenyl)-1,3-dioxane.
Substitution: Formation of various substituted dioxane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the dioxane ring.
3-Hydroxy-4-nitrophenyl)-hydroxylamine: Contains a hydroxylamine group instead of the dioxane ring.
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate: Contains a piperidine ring instead of the dioxane ring.
Uniqueness
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL is unique due to the presence of both the dioxane ring and the hydroxy and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
200195-16-0 |
|---|---|
Molekularformel |
C10H11NO5 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
5-(1,3-dioxan-2-yl)-2-nitrophenol |
InChI |
InChI=1S/C10H11NO5/c12-9-6-7(2-3-8(9)11(13)14)10-15-4-1-5-16-10/h2-3,6,10,12H,1,4-5H2 |
InChI-Schlüssel |
FPPZKSNLDCNYFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
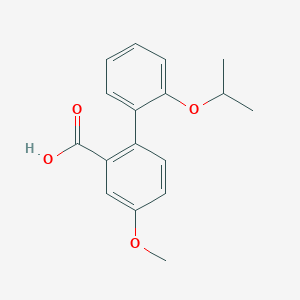


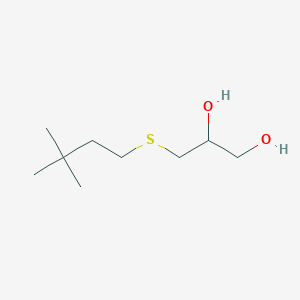

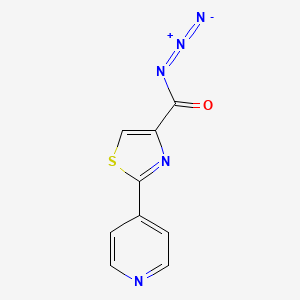
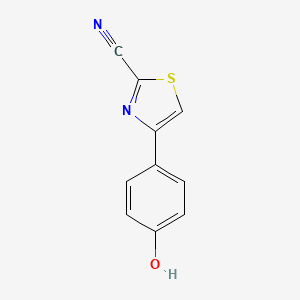
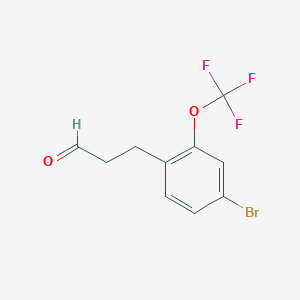


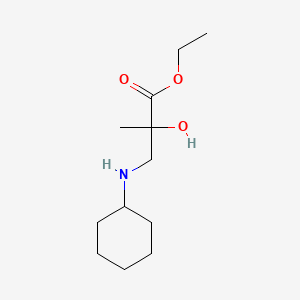
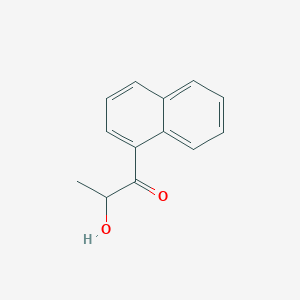
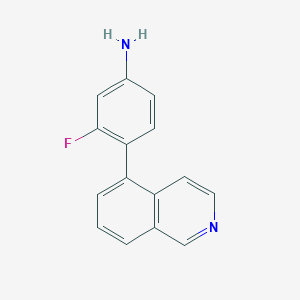
![4H-Cyclohepta[b]thiophen-4-one](/img/structure/B8281600.png)
